molecular formula C8H3Cl2F3O B165055 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde CAS No. 134099-43-7

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B165055
CAS No.: 134099-43-7
M. Wt: 243.01 g/mol
InChI Key: OGBBACWWGUNVTB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde typically involves the chlorination of 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the 4 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4,5-Dichloro-2-(trifluoromethyl)benzoic acid.

    Reduction: 4,5-Dichloro-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde
  • 4,5-Dichlorobenzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBBACWWGUNVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564105
Record name 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134099-43-7
Record name 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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